

# Glovadalen Research Findings: A Comparative Guide to Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published research findings for **Glovadalen** (UCB0022), a novel dopamine D1 receptor positive allosteric modulator (PAM), with alternative dopaminergic therapies for Parkinson's disease. The data presented here is based on publicly available preclinical and clinical trial information.

## **Executive Summary**

Glovadalen is a first-in-class, orally active, and brain-penetrant small molecule currently in clinical development for the treatment of Parkinson's disease.[1][2] It acts as a positive allosteric modulator of the dopamine D1 receptor, enhancing the receptor's response to endogenous dopamine.[3] This mechanism of action distinguishes it from traditional dopamine agonists. Preclinical studies have demonstrated its potential to improve motor function with a reduced risk of dyskinesia compared to levodopa.[4] The recently completed Phase 2 ATLANTIS trial has shown promising results in reducing "OFF" time in patients with advanced Parkinson's disease.[1][5] This guide offers a detailed look at the available data and provides a framework for evaluating the reproducibility and potential of this novel therapeutic agent.

#### Data Presentation: Glovadalen vs. Alternatives

The following tables summarize the key quantitative data from preclinical and clinical studies of **Glovadalen** and a relevant comparator, Tavapadon, a D1/D5 dopamine agonist.



Table 1: Preclinical Efficacy and Selectivity

| Parameter                  | Glovadalen (UCB0022)                                                                                 | Tavapadon                                    |
|----------------------------|------------------------------------------------------------------------------------------------------|----------------------------------------------|
| Mechanism of Action        | Dopamine D1 Receptor Positive Allosteric Modulator (PAM)[3]                                          | Dopamine D1/D5 Receptor Partial Agonist[6]   |
| In Vitro Potency           | ~10-fold enhancement of dopamine potency at D1 receptors[7]                                          | -                                            |
| Receptor Selectivity       | Selective for D1 receptors; inactive at D2, D3, D4 and marginally active at D5 receptors at 10 µM[8] | Selective for D1/D5 receptors[9]             |
| Animal Model               | MPTP-treated macaques[8]                                                                             | MPTP-treated nonhuman primates[6]            |
| Effect on Motor Disability | Improved motor disability similar to levodopa[8]                                                     | Motor improvements on par with levodopa[6]   |
| Effect on Dyskinesia       | Reduced dyskinesia compared to levodopa[8]                                                           | Reduced dyskinesias compared to levodopa[10] |

Table 2: Clinical Trial Efficacy (Phase 2)



| Parameter                 | Glovadalen (ATLANTIS<br>Trial)                                                                                        | Tavapadon (TEMPO-3<br>Trial)                                                                     |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Primary Endpoint          | Change from baseline in average daily "OFF" time[5]                                                                   | Change in total daily "ON" time without troublesome dyskinesia[11]                               |
| Primary Endpoint Result   | Significant reduction in "OFF" time compared to placebo[1]                                                            | Significant increase of 1.1 hours in "ON" time without troublesome dyskinesia vs. placebo[9][11] |
| Key Secondary Endpoint    | Patient Global Impression of Change (PGI-C)[1]                                                                        | Reduction in "OFF" time[11]                                                                      |
| Secondary Endpoint Result | 44% of patients on active treatment reported feeling "much better" or "somewhat better" compared to 22% on placebo[1] | Significant reduction of 0.94 hours in "OFF" time compared to placebo[11]                        |

# **Experimental Protocols**

# Preclinical In Vivo Motor Function Assessment in MPTP-Treated Macaques (Glovadalen)

- Animal Model: Cynomolgus monkeys treated with 1-methyl-4-phenyl-1,2,3,6tetrahydropyridine (MPTP) to induce a Parkinsonian phenotype.[8]
- Drug Administration: Single oral doses of **Glovadalen** were administered, either alone or in combination with a low dose of levodopa.[8]
- Assessment: Motor disability was evaluated using a validated scoring system for nonhuman primates. Dyskinesia was also assessed.
- Methodology: The study aimed to provide in vivo proof-of-pharmacology for **Glovadalen**'s effect on motor symptoms and its potential to mitigate levodopa-induced dyskinesia.[8]



#### Phase 2 ATLANTIS Clinical Trial (Glovadalen)

- Study Design: A multicenter, double-blind, placebo-controlled, randomized, parallel-group trial.[5]
- Participants: 207 patients with advanced Parkinson's disease experiencing motor fluctuations.[5] Inclusion criteria included a diagnosis for at least 5 years, significant daily motor fluctuations, and responsiveness to levodopa.[5] Exclusion criteria included atypical Parkinsonism, dementia (MoCA <23), and prior neurosurgical interventions for Parkinson's.</li>
   [5]
- Treatment Arms:
  - Placebo + standard of care (including levodopa)
  - Low-dose Glovadalen + standard of care
  - High-dose Glovadalen + standard of care[5]
- Study Duration: 10-week treatment period.[1]
- Primary Outcome Measure: Change from baseline to day 70 in the average number of "OFF" hours per day, assessed by a patient-completed Hauser diary.[5]
- Secondary Outcome Measures: Incidence of treatment-emergent adverse events (TEAEs),
   Patient Global Impression of Change (PGI-C), and pharmacokinetic parameters.[1][5]

## **Mandatory Visualization**





Click to download full resolution via product page

Glovadalen's Mechanism of Action





Click to download full resolution via product page

ATLANTIS Phase 2 Trial Workflow

# **Reproducibility and Future Directions**

The preclinical data for **Glovadalen**, particularly the in vivo findings in a primate model of Parkinson's disease, provide a strong foundation for its clinical development.[8] The detailed methodology reported in abstracts and presentations allows for an assessment of the experimental design. However, as with any novel compound, independent replication of these preclinical findings would further strengthen the evidence base.



The Phase 2 ATLANTIS trial was a well-designed, placebo-controlled study that provides the first robust evidence of **Glovadalen**'s efficacy in patients.[5] The public availability of the trial design on clinicaltrials.gov enhances transparency. For the research community to fully assess the reproducibility of these clinical findings, the publication of the full, peer-reviewed trial results is essential. This will allow for a detailed analysis of the data, statistical methods, and patient population.

#### Future research should focus on:

- Long-term Efficacy and Safety: The ongoing open-label extension of the ATLANTIS trial will provide crucial data on the durability of **Glovadalen**'s effects and its long-term safety profile.
- Head-to-Head Comparator Trials: While the current comparison to Tavapadon is based on separate studies, future head-to-head clinical trials comparing Glovadalen with other dopamine agonists or standard-of-care treatments would provide definitive evidence of its relative efficacy and safety.
- Exploration of Non-Motor Symptom Effects: Further investigation into the potential effects of **Glovadalen** on non-motor symptoms of Parkinson's disease is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medscape.com [medscape.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. New Parkinson's Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 4. glovadalen (UCB0022) / UCB [delta.larvol.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]



- 7. Glovadalen Wikipedia [en.wikipedia.org]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. New Parkinson's Drug Tavapadon Submitted for FDA Review | Parkinson's Disease [michaeljfox.org]
- 10. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- To cite this document: BenchChem. [Glovadalen Research Findings: A Comparative Guide to Preclinical and Clinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620572#reproducibility-of-published-glovadalen-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com